1-(4-Chloro-2-fluorobenzyl)azetidine
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Overview
Description
1-(4-Chloro-2-fluorobenzyl)azetidine is a heterocyclic organic compound that features a four-membered azetidine ring substituted with a 4-chloro-2-fluorobenzyl group Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2-fluorobenzyl)azetidine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 4-chloro-2-fluorobenzylamine with an azetidine precursor under basic conditions can yield the desired product. Another method involves the use of radical strain-release photocatalysis, where azabicyclo[1.1.0]butanes are used as starting materials .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-2-fluorobenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly at the halogenated positions
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Substituted benzyl derivatives
Scientific Research Applications
1-(4-Chloro-2-fluorobenzyl)azetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-fluorobenzyl)azetidine involves its interaction with specific molecular targets. The azetidine ring’s strain and the presence of the 4-chloro-2-fluorobenzyl group contribute to its reactivity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
- 1-(2-Chloro-4-fluorobenzyl)azetidine
- 1-(5-Bromo-2-fluorobenzyl)azetidine
- 1-(4-Chloro-2-fluorobenzyl)piperidine
Uniqueness: 1-(4-Chloro-2-fluorobenzyl)azetidine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activity. Compared to other azetidine derivatives, it offers a unique combination of electronic and steric effects, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C10H11ClFN |
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Molecular Weight |
199.65 g/mol |
IUPAC Name |
1-[(4-chloro-2-fluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11ClFN/c11-9-3-2-8(10(12)6-9)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 |
InChI Key |
OXPKYRKMDMCTHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=C(C=C(C=C2)Cl)F |
Origin of Product |
United States |
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